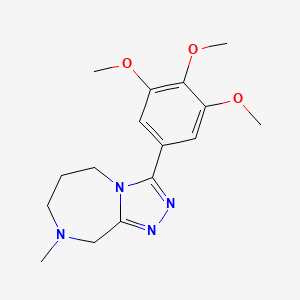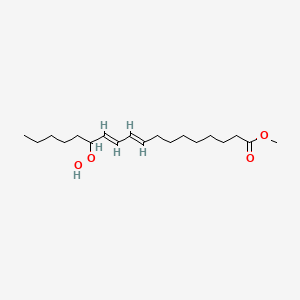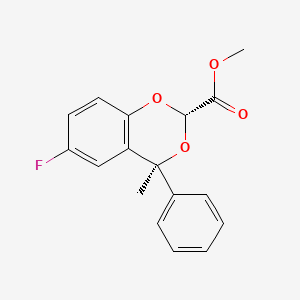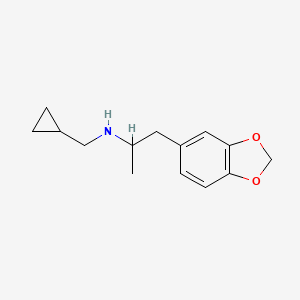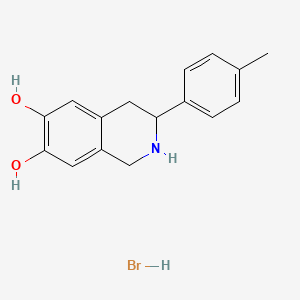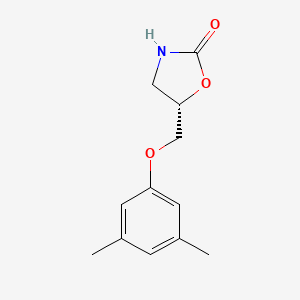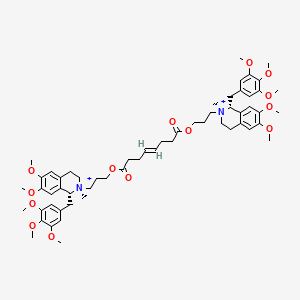
AN78SQ2Wkc
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 2,6-di-tert-butyl-4-{[1-(hydroxymethyl)cyclopentyl]methyl}phenol , also known by its unique identifier AN78SQ2Wkc , is a phenolic compound with the molecular formula C21H34O2 . This compound is characterized by its bulky tert-butyl groups and a cyclopentylmethyl group attached to the phenol ring, which imparts unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-di-tert-butyl-4-{[1-(hydroxymethyl)cyclopentyl]methyl}phenol typically involves the alkylation of a phenol derivative. One common method includes the reaction of 2,6-di-tert-butylphenol with 1-(hydroxymethyl)cyclopentylmethyl chloride in the presence of a base such as potassium carbonate . The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process .
化学反应分析
Types of Reactions
2,6-di-tert-butyl-4-{[1-(hydroxymethyl)cyclopentyl]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The hydroxymethyl group can be reduced to a methyl group.
Substitution: The tert-butyl groups can be substituted under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like or in acidic conditions.
Reduction: Reagents such as or .
Substitution: Conditions involving strong acids or bases to facilitate the removal of tert-butyl groups.
Major Products
Oxidation: Formation of quinones.
Reduction: Conversion to a methyl derivative.
Substitution: Formation of various substituted phenols depending on the substituent introduced.
科学研究应用
2,6-di-tert-butyl-4-{[1-(hydroxymethyl)cyclopentyl]methyl}phenol has several applications in scientific research:
Chemistry: Used as a stabilizer in polymer chemistry to prevent oxidation.
Biology: Investigated for its antioxidant properties and potential protective effects against oxidative stress.
Medicine: Explored for its potential use in treating diseases related to oxidative damage.
Industry: Utilized as an additive in lubricants and fuels to enhance stability and performance.
作用机制
The mechanism of action of 2,6-di-tert-butyl-4-{[1-(hydroxymethyl)cyclopentyl]methyl}phenol primarily involves its antioxidant properties. The phenolic group can donate a hydrogen atom to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. This compound targets molecular pathways involved in oxidative stress and inflammation .
相似化合物的比较
Similar Compounds
Butylated hydroxytoluene (BHT): Another phenolic antioxidant with similar stabilizing properties.
Butylated hydroxyanisole (BHA): A phenolic compound used as a food preservative.
Tert-butylhydroquinone (TBHQ): A synthetic antioxidant used in food and industrial applications.
Uniqueness
2,6-di-tert-butyl-4-{[1-(hydroxymethyl)cyclopentyl]methyl}phenol is unique due to its specific structural features, such as the cyclopentylmethyl group, which may impart different solubility and reactivity characteristics compared to other phenolic antioxidants .
属性
CAS 编号 |
938174-18-6 |
|---|---|
分子式 |
C21H34O2 |
分子量 |
318.5 g/mol |
IUPAC 名称 |
2,6-ditert-butyl-4-[[1-(hydroxymethyl)cyclopentyl]methyl]phenol |
InChI |
InChI=1S/C21H34O2/c1-19(2,3)16-11-15(12-17(18(16)23)20(4,5)6)13-21(14-22)9-7-8-10-21/h11-12,22-23H,7-10,13-14H2,1-6H3 |
InChI 键 |
CTFKOMUXSHQLLL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC2(CCCC2)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


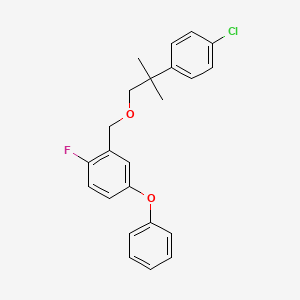

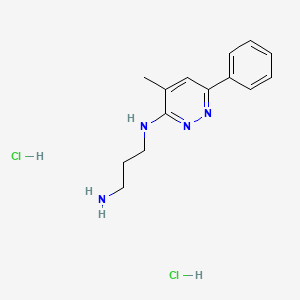


![5-(3-amino-2-methylsulfanyl-3-oxopropyl)-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide](/img/structure/B12770162.png)
